"N-(4-ethoxybenzyl)oxetan-3-amine" chemical properties
"N-(4-ethoxybenzyl)oxetan-3-amine" chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of N-(4-ethoxybenzyl)oxetan-3-amine
Executive Summary
N-(4-ethoxybenzyl)oxetan-3-amine is a secondary amine featuring two key structural motifs of significant interest in contemporary medicinal chemistry: a strained oxetane ring and a substituted benzyl group. The oxetane moiety is increasingly utilized as a versatile building block to enhance physicochemical properties such as solubility and metabolic stability, often serving as a polar isostere for gem-dimethyl or carbonyl groups.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, core chemical properties, spectroscopic profile, and reactivity of N-(4-ethoxybenzyl)oxetan-3-amine, designed for researchers and professionals in drug development and chemical synthesis. The primary synthetic route detailed is reductive amination, a robust and widely employed method for C-N bond formation.[4][5] While direct experimental data for this specific molecule is sparse, this guide synthesizes information from closely related analogs, established reaction mechanisms, and predictive models to offer a scientifically grounded and practical resource.
Molecular Overview and Strategic Importance
Core Chemical Structure
N-(4-ethoxybenzyl)oxetan-3-amine is comprised of an oxetane ring substituted at the 3-position with a secondary amine, which is, in turn, N-alkylated with a 4-ethoxybenzyl group.
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
Key Structural Features:
-
Oxetane Ring: A four-membered cyclic ether. Its inherent ring strain (approx. 106 kJ/mol) and the exposed lone pairs of the oxygen atom allow it to act as a potent hydrogen bond acceptor.[2]
-
Secondary Amine: A basic nitrogen center that serves as a key point for interaction and further functionalization.
-
4-Ethoxybenzyl Group: An aromatic moiety that influences lipophilicity and can engage in various intermolecular interactions.
-
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard reductive amination methodologies. [4][6] Materials:
-
Oxetan-3-amine (or Oxetan-3-amine hydrochloride) [7][8](1.0 eq)
-
4-Ethoxybenzaldehyde [9](1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottomed flask charged with a magnetic stir bar, add oxetan-3-amine (1.0 eq) and 4-ethoxybenzaldehyde (1.05 eq).
-
Dissolve the starting materials in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add a catalytic amount of glacial acetic acid (~0.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(4-ethoxybenzyl)oxetan-3-amine.
Core Physicochemical Properties
The properties of this molecule are dictated by the interplay between its three main components. The data presented below are calculated or estimated based on established chemical principles and data from analogous structures.
| Property | Value / Description | Rationale & Significance |
| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula C₁₂H₁₇NO₂. |
| Physical Form | Expected to be a colorless to pale yellow oil or low-melting solid. | The closely related N-(4-methoxybenzyl)oxetan-3-amine is described as a liquid or solid. |
| pKa (Basic) | ~9.5 - 10.5 | Estimated based on typical secondary benzyl amines. [10]The electron-donating ethoxy group slightly increases basicity compared to an unsubstituted benzylamine. The oxetane ring may have a minor influence. [11] |
| LogP (Octanol/Water) | ~2.0 - 2.5 | Estimated. The ethoxy group increases lipophilicity relative to a methoxy analog. The oxetane ring contributes polarity, balancing the lipophilic benzyl group. This value is within the "drug-like" range. |
| Storage & Stability | Store at 2-8°C, sealed under inert gas, and protected from light. | Amines are susceptible to air oxidation over time. Standard storage conditions for related compounds recommend refrigeration and inert atmosphere. |
Predicted Spectroscopic Profile
No experimental spectra for N-(4-ethoxybenzyl)oxetan-3-amine are publicly available. The following predictions are based on the analysis of its chemical structure and data from similar compounds. [12][13][14]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to CH₂) | Aromatic protons on a para-substituted ring. |
| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OEt) | Aromatic protons shielded by the electron-donating ethoxy group. |
| ~4.7-4.9 | t, J ≈ 6.5 Hz | 2H | Oxetane -O-CH₂ | Protons on carbons adjacent to the oxetane oxygen. |
| ~4.5-4.7 | t, J ≈ 6.5 Hz | 2H | Oxetane -C(N)-CH₂ | Protons on carbons adjacent to the oxetane oxygen. |
| ~4.00 | q, J ≈ 7.0 Hz | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the methyl group. |
| ~3.75 | s | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the amine nitrogen. |
| ~3.6-3.8 | m | 1H | Oxetane -CH (N)- | Methine proton on the carbon bearing the amine. |
| ~1.8-2.5 | br s | 1H | N-H | Secondary amine proton; shift and appearance can vary with concentration and solvent. |
| ~1.40 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the methylene group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch (CH₂, CH₃) |
| ~1610, ~1510 | Strong | Aromatic C=C ring stretches |
| ~1245 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | Aliphatic C-O-C stretch (symmetric, oxetane ether) |
| ~980 | Strong | Oxetane ring breathing mode |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+):
-
[M+H]⁺: Expected at m/z 208.13
-
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation would be the cleavage of the C-N bond to form the stable 4-ethoxybenzyl cation at m/z 135.
-
Loss of Oxetane Moiety: Fragmentation could also lead to ions corresponding to the loss of the oxetane-3-amine portion.
-
Reactivity and Applications
Reactivity of the Amine
The secondary amine is the most reactive functional group under typical conditions. It is a good nucleophile and a moderate base. [15]It can be expected to readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Further Alkylation: Reaction with alkyl halides to form a tertiary amine, though over-alkylation to a quaternary ammonium salt is possible. [15]
Stability of the Oxetane Ring
The oxetane ring is significantly more stable than an epoxide. It is generally inert to many nucleophiles and bases under standard conditions. However, ring-opening can be induced under strongly acidic (Lewis or Brønsted acid) conditions, where protonation or coordination to the oxygen activates the ring for nucleophilic attack. [1]
Potential Applications
N-(4-ethoxybenzyl)oxetan-3-amine is an ideal scaffold for building larger, more complex molecules in drug discovery programs. Its utility lies in its ability to introduce the beneficial oxetane moiety while providing a reactive handle (the secondary amine) for diversification. It can be used to synthesize libraries of compounds for screening against various biological targets where properties like improved solubility and metabolic stability are desired.
Conclusion
N-(4-ethoxybenzyl)oxetan-3-amine represents a valuable, modern chemical building block. Its synthesis is straightforward via reductive amination, a reliable and scalable chemical transformation. The molecule's properties are defined by the synergistic combination of a polar, metabolically robust oxetane ring and a reactive secondary amine, making it a highly attractive scaffold for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for its synthesis, characterization, and strategic deployment in research and development.
References
-
Wouters, J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5133. National Institutes of Health. [Link]
-
Wouters, J., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2022). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4122. [Link]
-
Matrix Fine Chemicals, OXETAN-3-AMINE | CAS 21635-88-1. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 70(1), 55-72. [Link]
-
Beilstein-Institut. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, T. S., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals. [Link]
-
Organic Syntheses, Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Royal Society of Chemistry, Supplementary Information. [Link]
-
Michigan State University Department of Chemistry, Amine Reactivity. [Link]
-
U.S. Environmental Protection Agency, N-(4-Methylbenzyl)ethanamine Properties. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. OXETAN-3-AMINE | CAS 21635-88-1 [matrix-fine-chemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. Amine Reactivity [www2.chemistry.msu.edu]
